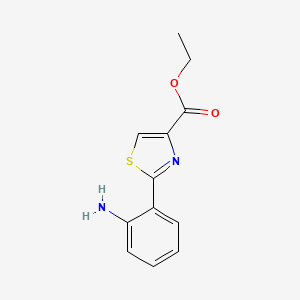

Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGLQWIYLAHVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680028 | |

| Record name | Ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658076-43-8 | |

| Record name | Ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-aminothiazole-4-carboxylate

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the synthesis and characterization of Ethyl 2-aminothiazole-4-carboxylate. While the original request specified Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate, a comprehensive search of scientific literature and chemical databases did not yield a detailed, publicly available experimental protocol and complete characterization data for this specific derivative. Therefore, this document details the synthesis and characterization of the foundational molecule, Ethyl 2-aminothiazole-4-carboxylate, which serves as a crucial building block for more complex derivatives and for which reliable experimental data is well-established. The methodologies and characterization techniques described herein are representative of this class of compounds.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmacologically active agents.[1] Ethyl 2-aminothiazole-4-carboxylate is a key intermediate in the synthesis of a wide array of these bioactive molecules.[2] Its structure, featuring a reactive amino group and an ester functional group, makes it a versatile scaffold for further chemical modifications. This guide provides a detailed overview of its synthesis via the Hantzsch thiazole synthesis and a summary of its key characterization data.

Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The most common and efficient method for synthesizing Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound, in this case, ethyl bromopyruvate, with a thioamide, such as thiourea.[1]

General Reaction Scheme

The synthesis proceeds via the reaction of thiourea and ethyl bromopyruvate in an alcoholic solvent.[3]

Experimental Protocol

This protocol is adapted from established general methods for the synthesis of Ethyl 2-aminothiazole-4-carboxylate.[3][4]

Materials:

-

Thiourea

-

Ethyl bromopyruvate

-

Absolute Ethanol

Procedure:

-

To a solution of thiourea (65.69 mmol) in absolute ethanol (70 mL), add ethyl bromopyruvate (72.26 mmol).[4]

-

Heat the reaction mixture to reflux (approximately 78°C) and stir for 2.5 to 24 hours.[2][4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath (0°C).[4]

-

The product will precipitate or crystallize out of the solution.[4] If precipitation is slow, the solution can be concentrated in vacuo and poured into ice water to induce precipitation.[2][3]

-

Collect the solid product by filtration.

-

Wash the filter cake with cold water and dry to yield Ethyl 2-aminothiazole-4-carboxylate. The product is typically a pale yellow or light brown solid.[2][5]

Synthesis Workflow Diagram

Caption: Hantzsch synthesis workflow for Ethyl 2-aminothiazole-4-carboxylate.

Characterization Data

The structure and purity of the synthesized Ethyl 2-aminothiazole-4-carboxylate are confirmed through various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O₂S | |

| Molecular Weight | 172.20 g/mol | |

| Appearance | Pale yellow to off-white powder | [2] |

| Melting Point | 175-180 °C | [2] |

| CAS Number | 5398-36-7 |

Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 7.4 | Singlet | 1H | Thiazole H-5 | [2] |

| 5.8 | Broad Singlet | 2H | -NH₂ | [2] |

| 4.32 | Quartet | 2H | -OCH₂CH₃ | [2] |

| 1.35 | Triplet | 3H | -OCH₂CH₃ | [2] |

| Solvent: CD₃OD, Frequency: 400 MHz |

| Chemical Shift (δ ppm) | Assignment | Reference(s) |

| 167.8 | C=O (Ester) | [2] |

| 161.5 | C-2 (Thiazole) | [2] |

| 148.2 | C-4 (Thiazole) | [2] |

| 116.7 | C-5 (Thiazole) | [2] |

| 61.3 | -OCH₂CH₃ | [2] |

| 15.2 | -OCH₂CH₃ | [2] |

| Solvent: CD₃OD, Frequency: 400 MHz |

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3290 | -NH₂ stretch | [2] |

| 1733 | C=O (Ester) stretch | [2] |

| 1615 | C=N stretch | [2] |

| 1540 | C=C stretch (aromatic) | [2] |

| m/z Value | Assignment | Reference(s) |

| 172.03 | [M]⁺ | |

| Note: The exact mass is 172.03064868 Da. |

References

- 1. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. data.epo.org [data.epo.org]

- 4. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]

- 5. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate and its Core Analogue

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific chemical "Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate" is limited in publicly available scientific literature. This guide provides comprehensive data on the closely related and extensively studied core structure, Ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7) . This information serves as a valuable reference for researchers investigating derivatives of this scaffold. Additionally, insights into the potential biological activities of 2-(2-aminophenyl)thiazole derivatives are drawn from related compounds.

Core Chemical Properties: Ethyl 2-aminothiazole-4-carboxylate

The foundational molecule, Ethyl 2-aminothiazole-4-carboxylate, is a well-characterized compound. Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of Ethyl 2-aminothiazole-4-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂S | [1][2][3] |

| Molecular Weight | 172.20 g/mol | [1][2] |

| CAS Number | 5398-36-7 | [1][2] |

| Appearance | White to pale yellow powder/crystal | [3][4] |

| Melting Point | 177-181 °C | [1][3] |

| SMILES | CCOC(=O)C1=CSC(=N1)N | [1][4] |

| InChI | InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | [1][4] |

| Purity (Typical) | ≥96% | [1][2] |

| Storage Conditions | 0-8 °C, protect from light | [2][3] |

Table 2: Computed Properties of Ethyl 2-aminothiazole-4-carboxylate

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 93.4 Ų | [5] |

| logP | 1.2 | [5] |

| Hydrogen Bond Donor Count | 1 | [2][5] |

| Hydrogen Bond Acceptor Count | 5 | [2][5] |

| Rotatable Bond Count | 3 | [5] |

Experimental Protocols

Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The most common and well-established method for the synthesis of Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole synthesis.[6]

Reaction: Condensation of ethyl bromopyruvate with thiourea.

General Protocol:

-

A mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) in ethanol (2 mL) is prepared.[7]

-

The reaction mixture is stirred at 70°C for 1 hour.[7]

-

Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.[7]

-

The cooled mixture is then poured into ice water, leading to the precipitation of the product.[7]

-

The precipitate is collected by filtration and dried to yield Ethyl 2-aminothiazole-4-carboxylate.[7]

Diagram of Synthesis Workflow:

Caption: Hantzsch thiazole synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

Sample Preparation: The compound is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃ for analysis.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the presence of key functional groups (e.g., N-H, C=O, C=N).

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an ATR-FTIR spectrometer.[4]

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight and fragmentation pattern of the compound.

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.

-

Biological and Medicinal Significance

Research on a closely related compound, 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide , has shown potential as a dual inhibitor of Bcr-Abl and histone deacetylase (HDAC), suggesting a promising avenue for the development of novel anticancer therapeutics.[12] This dual-inhibition mechanism is a key strategy in modern drug discovery to overcome resistance and enhance efficacy.

Conceptual Signaling Pathway for a Dual Bcr-Abl/HDAC Inhibitor:

Caption: Potential dual inhibition of Bcr-Abl and HDAC by a 2-(2-aminophenyl)thiazole derivative.

Applications in Drug Discovery and Development

Ethyl 2-aminothiazole-4-carboxylate and its derivatives are valuable building blocks in medicinal chemistry.[3][13] They serve as key intermediates in the synthesis of targeted therapies, including:

-

Kinase Inhibitors: The 2-aminothiazole scaffold is present in several kinase inhibitors developed for cancer therapy.[14]

-

Anaplastic Lymphoma Kinase (ALK) Inhibitors: This class of drugs is crucial for the treatment of certain types of cancers.[14]

-

Stearoyl-CoA Desaturase (SCD1) Inhibitors: These are being investigated for their potential in treating metabolic diseases and cancer.[14]

The versatility of the 2-aminothiazole core allows for extensive chemical modification, enabling the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates.

Safety and Handling

Ethyl 2-aminothiazole-4-carboxylate is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[2][4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.[1] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 2-aminothiazole-4-carboxylate as a core structure for research and development. While data on the specific "this compound" is scarce, the information presented here on its analogue offers a solid foundation for further investigation into this promising class of compounds.

References

- 1. 2-氨基噻唑-4-羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-aminothiazole-4-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

Navigating the Synthesis and Potential of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate: A Technical Overview

For Immediate Release

Shanghai, China – December 29, 2025 – This technical guide serves as a core resource for researchers, scientists, and professionals in drug development, providing a focused overview of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate. This document outlines the fundamental chemical identifiers of this compound, acknowledging the current landscape of publicly available data.

Core Chemical Identifiers

A crucial starting point for any research endeavor is the accurate identification of the compound of interest. For this compound, the key identifiers are as follows:

| Identifier | Value |

| CAS Number | 658076-43-8 |

| IUPAC Name | ethyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate |

This data is compiled from available chemical supplier databases.

Current State of Research and Data Availability

While the fundamental identifiers for this compound have been established, a comprehensive review of scientific literature and chemical databases reveals a notable scarcity of in-depth technical information for this specific molecule. The majority of available research and experimental data pertains to the related, but structurally distinct, compound Ethyl 2-aminothiazole-4-carboxylate .

At present, detailed experimental protocols for the synthesis and application of this compound, extensive quantitative physicochemical and biological data, and its specific involvement in signaling pathways are not widely documented in publicly accessible resources.

Logical Relationship of Compound Identification

The process of characterizing a chemical compound for research and development follows a logical progression, starting with its fundamental identifiers.

Caption: Workflow for Compound Identification.

Future Research Directions

The current lack of extensive data for this compound presents a clear opportunity for novel research. Future investigations could focus on:

-

Development and optimization of synthetic routes: Establishing efficient and scalable methods for its preparation.

-

Physicochemical characterization: A thorough analysis of its properties such as solubility, stability, and spectroscopic data.

-

Biological screening: Investigating its potential activity in various therapeutic areas.

-

Computational studies: Predicting its potential targets and mechanism of action to guide experimental work.

This technical guide underscores the foundational information available for this compound and highlights the significant potential for future research to unlock its scientific and therapeutic value. As new data emerges, this document will be updated to reflect the evolving understanding of this compound.

An In-depth Technical Guide to Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of ethyl 2-(2-aminophenyl)thiazole-4-carboxylate and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as anticancer and antimicrobial agents.

Core Structure and Therapeutic Potential

The foundational structure, ethyl 2-aminothiazole-4-carboxylate, serves as a versatile scaffold for the development of a wide array of derivatives. The 2-aminothiazole moiety is a key pharmacophore found in numerous biologically active compounds, including approved drugs. Modifications at the 2-amino and 5-positions of the thiazole ring, as well as alterations to the phenyl group, have led to the discovery of potent and selective therapeutic agents. These compounds have demonstrated significant efficacy in preclinical studies against various cancer cell lines and microbial pathogens.

Synthesis of this compound and Derivatives

The primary synthetic route to the 2-aminothiazole core is the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone or α-halo-β-ketoester with a thiourea or thioamide derivative.

General Experimental Protocol: Hantzsch Thiazole Synthesis

A widely adopted method for the synthesis of ethyl 2-aminothiazole-4-carboxylate derivatives involves the reaction of ethyl bromopyruvate with a substituted thiourea.

Materials:

-

Ethyl bromopyruvate

-

Substituted thiourea (e.g., N-(2-aminophenyl)thiourea)

-

Ethanol

-

Sodium acetate (optional, as a base)

Procedure:

-

A mixture of the substituted thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) is prepared in ethanol (2 mL).

-

The reaction mixture is stirred and heated at 70°C for 1 hour.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

The cooled solution is poured into ice-cold water to precipitate the product.

-

The precipitate is collected by filtration, washed with water, and dried to yield the desired ethyl 2-(substituted-amino)thiazole-4-carboxylate.[1]

This general protocol can be adapted for the synthesis of a variety of analogs by using different substituted thioureas.

Biological Activities and Quantitative Data

Derivatives of this compound have exhibited a broad spectrum of biological activities, most notably anticancer and antimicrobial effects. The following tables summarize the quantitative data from various studies.

Anticancer Activity

The anticancer potential of these derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are presented below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | GI50 (µM) | Reference |

| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 (Leukemia) | 0.08 | [2] | |

| 2,4-disubstituted thiazole amide derivative (Compound 28) | A549 (Lung) | 8.64 | [2] | |

| HeLa (Cervical) | 6.05 | [2] | ||

| HT29 (Colon) | 0.63 | [2] | ||

| Karpas299 (Lymphoma) | 13.87 | [2] | ||

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46a) | A549 (Lung) | 1.3 | [2] | |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | A549 (Lung) | 0.16 | [2] | |

| HepG2 (Liver) | 0.13 | [2] | ||

| Thiazole-based chalcone (Compound 62) | HepG2 (Liver) | Induces 44.3% apoptosis | [2] | |

| 2-aminothiazole derivative (Compound 23) | HepG2 (Liver) | 0.51 mM | [2] | |

| PC12 (Pheochromocytoma) | 0.309 mM | [2] | ||

| 2-aminothiazole derivative (Compound 24) | HepG2 (Liver) | 0.57 mM | [2] | |

| PC12 (Pheochromocytoma) | 0.298 mM | [2] | ||

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [3] | |

| Thiazole derivative 4b | HL-60 (Leukemia) | Induces G2/M arrest and apoptosis | [4] | |

| Thiazole-imine hybrid 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [5] | |

| Arylidene-hydrazinyl-thiazole 4m | BxPC-3 (Pancreatic) | Reduces survival to 23.85-26.45% at 10 µM | [6] | |

| MOLT-4 (Leukemia) | Reduces survival to 30.08-33.30% at 10 µM | [6] | ||

| MCF-7 (Breast) | Reduces survival to 44.40-47.63% at 10 µM | [6] | ||

| Arylidene-hydrazinyl-thiazole 4n | BxPC-3 (Pancreatic) | Reduces survival to 23.85-26.45% at 10 µM | [6] | |

| MOLT-4 (Leukemia) | Reduces survival to 30.08-33.30% at 10 µM | [6] | ||

| MCF-7 (Breast) | Reduces survival to 44.40-47.63% at 10 µM | [6] | ||

| Arylidene-hydrazinyl-thiazole 4r | BxPC-3 (Pancreatic) | Reduces survival to 23.85-26.45% at 10 µM | [6] | |

| MOLT-4 (Leukemia) | Reduces survival to 30.08-33.30% at 10 µM | [6] | ||

| MCF-7 (Breast) | Reduces survival to 44.40-47.63% at 10 µM | [6] |

Antimicrobial Activity

The antimicrobial efficacy of these compounds has been determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiazole Compound 1 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.3 | [7] |

| Thiazole Compound 2 (biphenyl analogue) | MRSA | 2.8 - 5.6 | [7] |

| Thiazole Compound 3 (butyne analogue) | MRSA | 2.8 - 5.6 | [7] |

| 2,4-disubstituted 1,3-thiazole (Compound 38) | Bacillus subtilis | 4.51 | [8] |

| Escherichia coli | 4.60 | [8] | |

| Aspergillus sp. | 4.32 | [8] | |

| Coumarin-thiazole derivative 3 | Enterobacter cloacae | Equal to Ciprofloxacin | [9] |

| Coumarin-pyrazole derivative 12 | Bacillus pumilis | 7.69 (µmol/ml) | [9] |

| Coumarin-thiazole derivative 3 | Streptococcus faecalis | 14.34 (µmol/ml) | [9] |

| Coumarin-thiazole derivative 4 | Streptococcus faecalis | 3.67 (µmol/ml) | [9] |

| Coumarin-pyrazole derivative 12 | Streptococcus faecalis | 15.36 (µmol/ml) | [9] |

| Coumarin-pyrazole derivative 9 | Enterobacter cloacae | 22.76 (µmol/ml) | [9] |

Mechanisms of Action and Signaling Pathways

Research into the mechanisms of action of this compound derivatives has revealed their interaction with several key cellular pathways, particularly in cancer cells.

Cell Cycle Regulation

Certain 2-aminothiazole derivatives have been identified as selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (Cdk4/6).[10] Inhibition of these kinases prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in turn blocks the release of the E2F transcription factor. This ultimately leads to cell cycle arrest at the G1 phase.[10] Other derivatives have been shown to induce cell cycle arrest at the G2/M phase.[2][4][11]

References

- 1. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate belongs to the versatile 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its broad spectrum of biological activities. While a definitive, singular mechanism of action for this specific molecule remains to be fully elucidated in publicly available literature, extensive research on its close analogs and the broader 2-aminothiazole family points towards a multi-faceted mode of action, primarily centered on the inhibition of key cellular kinases and the modulation of transcription factors involved in cell growth, proliferation, and survival. This technical guide synthesizes the available preclinical data to propose a likely mechanism of action, supported by quantitative data from structurally related compounds, detailed experimental protocols for relevant assays, and visualizations of the implicated signaling pathways.

Core Mechanism of Action: Kinase Inhibition and Transcriptional Regulation

The primary mechanism of action for many 2-aminothiazole derivatives is the competitive inhibition of the ATP-binding site of various protein kinases. These enzymes are critical components of intracellular signaling pathways that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. The 2-aminothiazole core acts as a scaffold that can be functionalized to achieve selectivity and potency against specific kinases.

Furthermore, derivatives of ethyl 2-aminothiazole-4-carboxylate have been shown to modulate the expression of key transcription factors, suggesting an additional layer of regulatory activity that can impact cellular phenotype and fate.

Inhibition of Pro-Survival and Proliferative Kinase Signaling

A substantial body of evidence indicates that 2-aminothiazole derivatives are potent inhibitors of several kinase families implicated in cancer progression:

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their inhibition leads to defects in cell division and subsequent apoptosis.

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, inhibition of CDKs by 2-aminothiazole compounds can induce cell cycle arrest, preventing cancer cell proliferation.

-

Receptor Tyrosine Kinases (RTKs): This class includes kinases like VEGFR and EGFR, which are crucial for angiogenesis and cell growth. Inhibition of RTK signaling can block tumor growth and metastasis.

-

Intracellular Signaling Kinases: This includes pathways such as PI3K/Akt/mTOR and Raf/MEK/ERK (MAPK), which are central to cell survival, proliferation, and resistance to apoptosis.

Modulation of the Oct3/4 Transcription Factor

A significant finding for a close analog, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2), is its ability to potently induce the expression of the octamer-binding transcription factor 4 (Oct3/4)[1]. Oct3/4 is a master regulator of pluripotency in embryonic stem cells. Its induction in somatic cells is a key step in cellular reprogramming. While the direct link to a therapeutic mechanism of action is still under investigation, the ability to modulate such a fundamental cellular regulator suggests a potential role in differentiation-based therapies or in influencing the plasticity of cancer cells.

Quantitative Data on Analogous Compounds

The following tables summarize the in vitro inhibitory activities of various 2-aminothiazole derivatives against key kinases and cancer cell lines. This data provides a quantitative basis for the proposed mechanism of action.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrazole-thiazole derivatives | Aurora-A | 110 | [2] |

| 2-aminophenyl-5-halothiazoles | Aurora A | Varies | [3] |

| Thiazole-pyrimidine derivatives | CDK9 | 640 - 2010 | [4] |

| Thiazole-phenyl sulfonyl derivatives | B-RAFV600E | 23.1 | [4] |

| 1,3-thiazole-5-carboxylic acid derivatives | CK2 | 400 | [4] |

| 4-aryl-5-aminomethyl-thiazole-2-amines | ROCK II | 20 | [5] |

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Thiazole-thiourea derivatives | HS 578T (Breast) | 0.8 | [3][6] |

| 2-aminothiazole-5-carboxylic acid phenylamides | K563 (Leukemia) | Good anti-proliferative effects | [6] |

| Pyrazole-thiazolidinone derivatives | HCT116 (Colorectal), MCF-7 (Breast) | 0.37 - 0.44 | [2] |

| Pyrazole-benzothiazole-aminoguanidine derivatives | MDA-MB-231 (Breast), MCF-7 (Breast), HepG2 (Liver), SMMC-7721 (Liver) | 2.23 - 3.75 | [7] |

| Ethyl 2-substituted-aminothiazole-4-carboxylate derivatives | RPMI-8226 (Leukemia) | 0.08 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of kinase inhibitors and cytotoxic compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining in the reaction.

-

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (serial dilutions in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white, flat-bottom plates

-

Luminometer plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 5 µL of the diluted test compound, a known inhibitor (positive control), and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

-

Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to kinase inhibition.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader (570 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Human cancer cell line

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed kinase inhibition signaling pathway for this compound.

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Caption: Experimental workflow for the cell viability (MTT) assay.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the field of oncology. The likely mechanism of action involves the inhibition of multiple kinases that are crucial for cancer cell proliferation and survival, as well as the potential modulation of key transcription factors.

Future research should focus on:

-

Definitive Target Identification: Elucidating the specific kinase or protein targets of this compound through techniques such as kinome profiling and affinity chromatography.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of derivatives to optimize potency and selectivity for the identified targets.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of cancer.

-

Exploration of the Oct3/4 Induction Mechanism: Investigating the downstream consequences of Oct3/4 modulation and its potential for therapeutic applications.

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, offering a solid foundation for further research and development in this promising area of medicinal chemistry.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Untapped Potential of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate as a Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The relentless pursuit of novel kinase inhibitors has spotlighted various heterocyclic scaffolds, with the 2-aminothiazole core emerging as a particularly fruitful template. This technical guide delves into the latent potential of ethyl 2-(2-aminophenyl)thiazole-4-carboxylate as a kinase inhibitor. While direct empirical data for this specific molecule remains to be published, a comprehensive analysis of structurally analogous compounds reveals a compelling case for its investigation. This document provides an in-depth overview of the established kinase inhibitory activity of the 2-aminophenylthiazole scaffold, detailed experimental protocols for its evaluation, and a forward-looking perspective on its therapeutic promise.

Introduction: The Thiazole Scaffold in Kinase Inhibition

The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its utility in kinase inhibitor design is well-documented, with the 2-aminothiazole motif serving as a versatile template for developing potent and selective inhibitors. A landmark example is Dasatinib, a powerful pan-Src family kinase inhibitor, which originated from a 2-aminothiazole lead compound.[2] The structural features of this compound, particularly the 2-aminophenyl and the thiazole-4-carboxylate moieties, suggest a high probability of interaction with the ATP-binding pocket of various kinases.

Analysis of Structurally Related Kinase Inhibitors

The kinase inhibitory potential of this compound can be inferred from the extensive research on its structural analogs. Numerous studies have demonstrated that derivatives of 2-aminothiazole and 2-phenylthiazole can potently inhibit a wide array of kinases implicated in oncology and inflammatory diseases.

Table 1: Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives

| Compound Class | Target Kinase(s) | Key Findings & IC50 Values | Reference |

| Tetrahydrobenzo[d]thiazoles | CK2, GSK3β | Compound 1g showed dual inhibition with IC50 values of 1.9 µM (CK2) and 0.67 µM (GSK3β). The presence of a carboxyl group was found to be crucial for activity. | [3] |

| Thiazole-based derivatives | EGFR, VEGFR-2 | Compounds 11d and 11f exhibited potent antiproliferative activity with GI50 values of 30 nM and 27 nM, respectively, surpassing the potency of erlotinib. | [4] |

| Thiazole-hydrazone derivatives | PI3Kα, mTOR | Compound 3b demonstrated significant dual inhibitory activity with IC50 values of 0.086 µM for PI3Kα and 0.221 µM for mTOR. | [5][6] |

| Phenylthiazolyl derivatives | VEGFR-2 | Compound 4d (a 3-nitrophenylthiazolyl derivative) displayed potent cytotoxic activity (IC50 = 1.21 µM) and significant VEGFR-2 inhibition. | [7] |

| 2-Aminothiazole derivatives | CHK1 | A series of 2-aminothiazole derivatives showed potent inhibition of CHK1 and excellent antiproliferative activity against cancer cell lines. | [8] |

| 2-Amino thiazole derivatives | Aurora Kinases | Designed compounds showed excellent binding interactions with Aurora kinase A, with compound 1a having a docking score of -9.67. | [9] |

Key Signaling Pathways

The kinases targeted by 2-aminothiazole derivatives are integral components of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for elucidating the mechanism of action of potential inhibitors like this compound.

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for thiazole-based kinase inhibitors.

Caption: The VEGFR-2 signaling cascade, crucial for angiogenesis, is another pathway targeted by novel thiazole derivatives.

Experimental Protocols

To facilitate the investigation of this compound as a kinase inhibitor, the following generalized experimental protocols are provided, based on methodologies reported for analogous compounds.

General Synthesis of 2-Aminophenylthiazole Derivatives

The synthesis of the core scaffold typically involves a Hantzsch thiazole synthesis.

Caption: A generalized workflow for the synthesis of 2-aminophenylthiazole derivatives.

Protocol:

-

A mixture of a substituted acetophenone, thiourea, and iodine is heated overnight.

-

The reaction mixture is cooled and extracted with a suitable solvent (e.g., ether).

-

The crude product is purified by recrystallization to yield the 2-amino-4-phenylthiazole intermediate.

-

The intermediate is then reacted with chloroacetyl chloride in the presence of a base (e.g., sodium acetate in glacial acetic acid).

-

The final product is isolated by pouring the reaction mixture over crushed ice and purified by recrystallization.[10]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro potency of a compound against a specific kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Test compound (this compound)

-

Assay buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent, which measures the amount of ATP remaining.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor and determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HepG-2)

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 value.[11]

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the existing literature on 2-aminothiazole derivatives, several structural features of this compound are noteworthy for their potential contribution to kinase inhibition:

-

The 2-Amino Group: This group can act as a hydrogen bond donor, a common interaction motif in kinase inhibitor binding.

-

The Phenyl Ring: Substitutions on the phenyl ring can be explored to enhance potency and selectivity. The existing amino group at the ortho position may influence the conformation and binding of the molecule.

-

The Thiazole-4-carboxylate Moiety: The ester group can be hydrolyzed in vivo to the corresponding carboxylic acid, which has been shown in some studies to be crucial for activity.[3] This moiety also provides a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis of this compound and a library of its derivatives with systematic modifications to these key positions. Screening this library against a panel of cancer-relevant kinases will be the first step in unlocking the therapeutic potential of this promising scaffold.

Conclusion

While direct evidence for the kinase inhibitory activity of this compound is currently lacking, the wealth of data on structurally related compounds strongly supports its potential as a valuable starting point for the development of novel kinase inhibitors. The 2-aminophenylthiazole core is a well-validated pharmacophore that has yielded potent inhibitors of multiple kinases. The systematic evaluation of this compound and its derivatives, guided by the established SAR and the experimental protocols outlined in this guide, represents a promising avenue for the discovery of next-generation targeted therapies.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjpmr.com [wjpmr.com]

- 11. benchchem.com [benchchem.com]

The Medicinal Chemistry of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This technical guide focuses on a specific derivative, ethyl 2-(2-aminophenyl)thiazole-4-carboxylate, a compound of interest for its potential applications in drug discovery, particularly in oncology. While direct experimental data for this specific molecule is limited in publicly available literature, this document provides a comprehensive overview based on established synthetic methodologies for analogous compounds and the well-documented biological activities of the broader 2-aminophenylthiazole class. This guide outlines a plausible synthetic route, detailed experimental protocols for synthesis and biological evaluation, and discusses potential signaling pathway interactions. All quantitative data for structurally related compounds is summarized for comparative analysis, and key experimental workflows are visualized to aid in research and development efforts.

Introduction

The thiazole ring is a fundamental heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1] Derivatives of 2-aminothiazole, in particular, are integral components of drugs with anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The introduction of a substituted phenyl ring at the 2-amino position can significantly modulate the biological activity of the thiazole core, making the 2-(phenylamino)thiazole scaffold a promising area for the development of novel therapeutic agents.

This guide specifically explores the medicinal chemistry landscape of This compound . The presence of the 2-aminophenyl substituent offers a key site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The ethyl carboxylate group at the 4-position also provides a handle for derivatization or can contribute to the molecule's pharmacokinetic profile. Although detailed studies on this exact molecule are not extensively reported, its structural similarity to known kinase inhibitors and other biologically active compounds suggests its potential as a valuable building block or a therapeutic agent in its own right.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be conceptualized based on the well-established Hantzsch thiazole synthesis. A likely route involves the reaction of a substituted thiourea with an α-halo carbonyl compound. To achieve the desired product, a two-step process starting from 2-nitrophenyl isothiocyanate is proposed.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: first, the synthesis of an intermediate, ethyl 2-(2-nitrophenylamino)thiazole-4-carboxylate, followed by the reduction of the nitro group to the corresponding amine.

References

The Versatility of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate: A Technical Guide to Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate and its close analogue, ethyl 2-aminothiazole-4-carboxylate, are highly versatile and valuable building blocks in the synthesis of a wide array of heterocyclic compounds. Their inherent reactivity, stemming from the presence of multiple nucleophilic and electrophilic sites, allows for the construction of complex molecular architectures, many of which exhibit significant biological activity. This technical guide provides an in-depth exploration of the utility of this scaffold in heterocyclic synthesis, focusing on key reaction pathways, experimental protocols, and the biological relevance of the resulting compounds.

Core Chemical Properties and Reactivity

Ethyl 2-aminothiazole-4-carboxylate serves as a trifunctional scaffold. The primary amino group at the C2 position is a potent nucleophile, readily participating in reactions with electrophiles. The thiazole ring itself contains nitrogen and sulfur heteroatoms that can influence the electron distribution and reactivity of the entire molecule. Finally, the ethyl carboxylate group at the C4 position can be hydrolyzed, reduced, or otherwise modified to introduce further chemical diversity.

The strategic placement of these functional groups enables a variety of cyclization strategies, making it a favored starting material for the synthesis of fused heterocyclic systems.

Synthesis of Fused Heterocyclic Systems: Thiazolopyrimidines

One of the most prominent applications of ethyl 2-aminothiazole-4-carboxylate is in the synthesis of thiazolopyrimidines, a class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Three-Component Reaction for Thiazolo[3,2-a]pyrimidines

A common and efficient method for the synthesis of thiazolo[3,2-a]pyrimidines involves a one-pot, three-component reaction of an aminothiazole, an aldehyde, and a β-ketoester, such as ethyl acetoacetate.[3] This reaction proceeds through a series of condensation and cyclization steps to afford the fused heterocyclic core.

Experimental Protocol: Synthesis of Ethyl 5-Aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates [3]

A mixture of 2-aminothiazole (1 mmol), an aromatic aldehyde (1 mmol), and ethyl acetoacetate (1.2 mmol) is heated under solvent-free conditions or in a suitable solvent like ethanol, often in the presence of a catalyst such as a Brønsted or Lewis acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is typically collected by filtration and purified by recrystallization.

| Reactant 1 (Aldehyde) | Reactant 2 (β-ketoester) | Product | Yield (%) | Melting Point (°C) |

| Benzaldehyde | Ethyl acetoacetate | Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 85-95 | Varies with substitution |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ethyl 5-(4-chlorophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 80-92 | Varies with substitution |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Ethyl 5-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 88-96 | Varies with substitution |

Note: Yields and melting points are representative and can vary based on specific reaction conditions and substituents.

Reaction Workflow for Thiazolo[3,2-a]pyrimidine Synthesis

Caption: A generalized workflow for the three-component synthesis of thiazolo[3,2-a]pyrimidines.

Synthesis of Thiazolo[4,5-d]pyridazines

The reactivity of the amino group and the adjacent endocyclic nitrogen in ethyl 2-aminothiazole-4-carboxylate can be exploited to construct pyridazine-fused systems. This often involves a multi-step sequence starting with the reaction of the amino group with an appropriate electrophile, followed by cyclization.

A notable example is the synthesis of thiazolo[4,5-d]pyridazinones, which have shown potential as antitumor agents.[4]

Experimental Protocol: Synthesis of Thiazolo[4,5-d]pyridazinone Derivatives [4]

-

Formation of the Thiourea Derivative: Ethyl 2-aminothiazole-4-carboxylate (1 mmol) is reacted with a phenyl isothiocyanate derivative (1.1 mmol) in a suitable solvent like ethanol or DMF. The mixture is typically heated to drive the reaction to completion, yielding the corresponding ethyl 2-(3-phenylthioureido)thiazole-4-carboxylate.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (excess) in ethanol and refluxed. This step converts the ethyl ester to the corresponding acid hydrazide.

-

Cyclization: The acid hydrazide is subsequently treated with a benzoyl chloride derivative in a suitable solvent. An in-situ cyclization then occurs to form the final thiazolo[4,5-d]pyridazinone ring system.

| Intermediate | Reagent | Product | Yield (%) |

| Ethyl 2-aminothiazole-4-carboxylate | Phenyl isothiocyanate | Ethyl 2-(3-phenylthioureido)thiazole-4-carboxylate | High |

| Ethyl 2-(3-phenylthioureido)thiazole-4-carboxylate | Hydrazine hydrate | 2-(3-Phenylthioureido)thiazole-4-carbohydrazide | Good |

| 2-(3-Phenylthioureido)thiazole-4-carbohydrazide | Benzoyl chloride | Phenyl-substituted thiazolo[4,5-d]pyridazinone | Moderate to Good |

Note: Yields are qualitative and depend on the specific substrates and reaction conditions.

Biological Significance and Signaling Pathways

The heterocyclic compounds derived from ethyl 2-aminothiazole-4-carboxylate often exhibit a range of biological activities, with many derivatives being investigated as potential therapeutic agents.

Anticancer Activity and DNA Interaction

Certain thiazolopyrimidine derivatives have been shown to possess significant antitumor activity.[5] Molecular docking studies suggest that these compounds can act as DNA intercalators, binding to the minor groove of the DNA helix. This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.

Caption: Proposed mechanism of anticancer action for certain thiazolopyrimidine derivatives.

Conclusion

This compound and its non-phenylated counterpart are undeniably powerful and versatile building blocks in the arsenal of medicinal and synthetic chemists. Their ability to readily participate in a variety of chemical transformations, particularly multicomponent and cyclocondensation reactions, provides efficient access to a rich diversity of heterocyclic scaffolds. The demonstrated biological activities of the resulting compounds, especially in the areas of oncology and infectious diseases, underscore the continued importance of this starting material in drug discovery and development. Further exploration of its reactivity is likely to unveil novel heterocyclic systems with unique and potent pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Spectroscopic Data of Ethyl 2-aminothiazole-4-carboxylate

The spectroscopic data for Ethyl 2-aminothiazole-4-carboxylate serves as a foundational reference. The introduction of a 2-aminophenyl group is expected to introduce additional signals and shifts in the spectra, which will be discussed in a subsequent section.

Table 1: ¹H NMR Spectroscopic Data of Ethyl 2-aminothiazole-4-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.19 | triplet | 3H | -OCH₂CH ₃ |

| 2.36 | singlet | 3H | thiazole-4-CH ₃ |

| 4.13 | quartet | 2H | -OCH ₂CH₃ |

| 7.69 | singlet | 2H | -NH ₂ |

Table 2: ¹³C NMR Spectroscopic Data of Ethyl 2-aminothiazole-4-carboxylate

| Chemical Shift (δ, ppm) | Assignment |

| 14.32 | thiazole-4-C H₃ |

| 17.12 | -OCH₂C H₃ |

| 59.72 | -OC H₂CH₃ |

| 107.34 | thiazole-5-C |

| 159.34 | thiazole-4-C |

| 161.95 | C =O |

| 170.21 | thiazole-2-C |

Table 3: Infrared (IR) Spectroscopy Data of Ethyl 2-aminothiazole-4-carboxylate

| Wavenumber (cm⁻¹) | Assignment |

| 3353 | N-H stretching |

| 1515 | C=N stretching |

| 1455 | C=C stretching |

| 1091 | C-S-C stretching |

Table 4: Mass Spectrometry (MS) Data of Ethyl 2-aminothiazole-4-carboxylate

| m/z | Assignment |

| 187 | [M+H]⁺ |

Predicted Spectroscopic Data for Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate

The addition of a 2-aminophenyl substituent at the 2-position of the thiazole ring will introduce characteristic signals in the NMR spectra. Based on data for analogous compounds like 2-(2′-aminophenyl)benzothiazole, the following additions to the spectra are anticipated[1]:

-

¹H NMR: A complex multiplet system in the aromatic region, typically between δ 6.10 and 8.10 ppm, corresponding to the four protons of the aminophenyl ring. A broad singlet for the new amino group (-NH₂) protons would also be expected.

-

¹³C NMR: Additional signals in the aromatic region (typically between 115 and 150 ppm) corresponding to the six carbons of the aminophenyl ring.

The IR and MS data would also be altered:

-

IR: Additional N-H stretching bands for the aminophenyl amino group, likely in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

-

MS: The molecular ion peak would be significantly higher, corresponding to the increased molecular weight of the target compound.

Experimental Protocols: Synthesis

A plausible synthetic route to this compound is a variation of the Hantzsch thiazole synthesis. This general method involves the reaction of an α-haloketone with a thiourea or thioamide.

General Protocol for Hantzsch Thiazole Synthesis:

-

Reactant Preparation: A mixture of the appropriate α-halocarbonyl compound (in this case, an ethyl 2-halo-3-oxobutanoate) and a substituted thiourea (2-aminophenylthiourea) is prepared.

-

Reaction: The reactants are typically dissolved in a suitable solvent, such as ethanol, and heated under reflux for several hours.

-

Work-up: Upon completion of the reaction, the mixture is cooled, and the product often precipitates. The solid can be collected by filtration.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or ethyl acetate, to yield the final thiazole derivative.

Proposed Synthesis of this compound:

A specific adaptation for the target molecule would involve the reaction of ethyl 2-chloroacetoacetate with 2-aminophenylthiourea .

Logical Relationships in Spectroscopic Analysis

The relationship between the chemical structure and the expected spectroscopic data can be visualized as a logical flow.

References

Navigating the Physicochemical Landscape of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate is limited. This guide provides a comprehensive framework of established methodologies and general principles for researchers to conduct their own empirical studies. The presented tables and figures are illustrative templates to be populated with experimental data.

Introduction: Characterizing a Novel Thiazole Derivative

This compound is a heterocyclic compound featuring a substituted aminophenyl group attached to a thiazole ethyl ester core. Such scaffolds are of significant interest in medicinal chemistry and drug discovery. A thorough understanding of a compound's solubility and stability is fundamental to its development as a potential therapeutic agent, influencing everything from formulation design to its ultimate bioavailability and shelf-life. This technical guide outlines the critical studies and experimental protocols required to build a comprehensive physicochemical profile of this molecule.

Predicted Physicochemical Properties and Stability Liabilities

The chemical structure of this compound suggests several potential areas of physicochemical sensitivity. A proactive assessment of these liabilities is crucial for designing robust experimental studies.

| Property / Liability | Structural Moiety | Potential Impact & Considerations |

| Aqueous Solubility | Entire Molecule | The aromatic rings contribute to hydrophobicity, potentially limiting aqueous solubility. The amino group offers a site for salt formation to enhance solubility. |

| Hydrolytic Instability | Ethyl Carboxylate | The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave it into the corresponding carboxylic acid and ethanol.[1][2][3] |

| Oxidative Sensitivity | 2-Aminophenyl Group | Aromatic amines can be prone to oxidation, leading to the formation of colored degradation products. This can be influenced by atmospheric oxygen, trace metals, and peroxides. |

| Photochemical Instability | Aromatic System | Thiazole and aminophenyl rings contain chromophores that can absorb UV/Visible light, potentially leading to photodegradation.[4] Studies on other thiazole-containing compounds have shown that substituents, such as aryl rings, can influence this process.[4] |

| Thermal Stability | Entire Molecule | The overall stability of the molecule when exposed to heat needs to be determined to define appropriate storage and manufacturing conditions.[5] |

Aqueous Solubility Assessment

Determining the solubility of a compound is a critical first step in preclinical development. It dictates the feasible concentration for in vitro assays and informs formulation strategies for in vivo studies. Both kinetic and thermodynamic solubility are important parameters.[6]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[7]

Objective: To determine the equilibrium concentration of this compound in various aqueous media.

Materials:

-

This compound (solid)

-

Selection of aqueous buffers (e.g., pH 1.2, pH 4.5, pH 6.8, pH 7.4 phosphate-buffered saline)

-

Purified water

-

Co-solvents if required (e.g., DMSO, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of solid remains at the end of the experiment.

-

Add a known volume of the desired aqueous medium to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established by sampling at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. To avoid disturbing the solid, it is recommended to first centrifuge the vials.

-

Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles. Discard the initial portion of the filtrate to prevent errors from drug adsorption to the filter material.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Data Presentation: Solubility Profile

The results should be tabulated to provide a clear overview of the compound's solubility under different conditions.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 0.1 N HCl | 1.2 | 25 | [Experimental Data] | [Calculated Data] |

| Acetate Buffer | 4.5 | 25 | [Experimental Data] | [Calculated Data] |

| Phosphate Buffer | 6.8 | 25 | [Experimental Data] | [Calculated Data] |

| Phosphate-Buffered Saline | 7.4 | 25 | [Experimental Data] | [Calculated Data] |

| Purified Water | ~7.0 | 25 | [Experimental Data] | [Calculated Data] |

| 0.1 N HCl | 1.2 | 37 | [Experimental Data] | [Calculated Data] |

| Phosphate-Buffered Saline | 7.4 | 37 | [Experimental Data] | [Calculated Data] |

Visualization: Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (or stress testing) is a critical component of this assessment.[8]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate the chemical degradation of the drug substance to identify likely degradation products and demonstrate the specificity of the analytical method.[5][9][10]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

General Procedure:

-

Prepare stock solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Expose the solutions to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

-

After the specified exposure time, neutralize the samples if necessary (e.g., after acid/base hydrolysis).

-

Dilute the samples to an appropriate concentration for analysis.

-

Analyze the stressed samples and the control sample by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) for peak purity assessment and identification of degradants.[11]

Stress Conditions:

-

Acid Hydrolysis:

-

Reagent: 0.1 M to 1 M HCl.

-

Conditions: Heat at a specified temperature (e.g., 60°C) for a set duration (e.g., 2, 8, 24 hours). The conditions should be adjusted to achieve target degradation (typically 5-20%).[8]

-

Termination: Neutralize with an equivalent amount of NaOH.

-

-

Base Hydrolysis:

-

Reagent: 0.1 M to 1 M NaOH.

-

Conditions: Store at room temperature or heat gently (e.g., 40°C) for a set duration. Basic hydrolysis of esters is often rapid.

-

Termination: Neutralize with an equivalent amount of HCl.

-

-

Oxidative Degradation:

-

Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).

-

Conditions: Store at room temperature for a specified duration (e.g., 24 hours).

-

-

Thermal Degradation:

-

Conditions: Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C) for a defined period (e.g., 24-72 hours).[5] Also, test a solution of the compound under reflux conditions.

-

-

Photostability:

-

Conditions: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be wrapped in aluminum foil to protect it from light.

-

Data Presentation: Forced Degradation Summary

The results should be summarized to show the compound's lability under each stress condition.

| Stress Condition | Reagent/Parameters | Duration | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant(s) |

| Control | None | - | 100.0 | 0.0 | 0 | - |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24h | [Data] | [Data] | [Data] | [Data] |

| Base Hydrolysis | 0.1 M NaOH, RT | 8h | [Data] | [Data] | [Data] | [Data] |

| Oxidation | 3% H₂O₂, RT | 24h | [Data] | [Data] | [Data] | [Data] |

| Thermal (Solid) | 80°C | 48h | [Data] | [Data] | [Data] | [Data] |

| Thermal (Solution) | 60°C | 24h | [Data] | [Data] | [Data] | [Data] |

| Photolytic | ICH Q1B | - | [Data] | [Data] | [Data] | [Data] |

RRT = Relative Retention Time

Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

A systematic investigation of the solubility and stability of this compound is essential for its progression as a drug candidate. By employing standardized protocols such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the critical data needed to understand the compound's physicochemical properties. This knowledge is paramount for developing robust formulations, ensuring analytical method suitability, and defining appropriate storage conditions, thereby paving the way for successful further development.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. jidps.com [jidps.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. ema.europa.eu [ema.europa.eu]

The Emerging Potential of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate in Novel Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs. This technical guide focuses on the therapeutic potential of a specific, yet underexplored derivative: Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate . While direct research on this particular molecule is limited, this paper will extrapolate its potential by examining the extensive body of work surrounding the 2-aminothiazole core and its derivatives. We will delve into established synthetic routes, known biological activities of related compounds, and potential mechanisms of action, providing a roadmap for future research and development of this promising scaffold.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring system is a recurring motif in numerous pharmaceuticals, valued for its ability to engage with a variety of biological targets.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[3][4][5] Notably, this core is integral to the structure of successful drugs such as the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib, underscoring its therapeutic relevance.[2][6] The ethyl 2-aminothiazole-4-carboxylate backbone, in particular, serves as a crucial synthetic intermediate for creating diverse libraries of bioactive molecules.[4][5][7] The introduction of a 2-aminophenyl substituent is hypothesized to enhance biological activity by providing additional hydrogen bonding and potential for further functionalization, making this compound a compelling candidate for novel drug discovery programs.

Synthetic Pathways

The synthesis of the core structure, ethyl 2-aminothiazole-4-carboxylate, is well-established, primarily through the Hantzsch thiazole synthesis. This versatile method allows for the generation of a wide range of derivatives.

General Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The standard synthesis involves the reaction of an α-haloketone with a thiourea derivative.[8] For ethyl 2-aminothiazole-4-carboxylate, the common starting materials are ethyl bromopyruvate and thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis [9]

-

Reaction Setup: A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) is prepared in ethanol (2 mL).

-

Reaction Conditions: The mixture is stirred at 70°C for 1 hour.

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature.

-

Isolation: The cooled reaction mixture is poured into ice water, leading to the precipitation of the product.

-

Purification: The precipitate is collected by filtration and dried to yield ethyl 2-aminothiazole-4-carboxylate.

Proposed Synthesis of this compound